2-Amino-6-(trifluoromethyl)nicotinonitrile

Descripción general

Descripción

2-Amino-6-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C7H4F3N3 and its molecular weight is 187.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-Amino-6-(trifluoromethyl)nicotinonitrile is a derivative of nicotinonitrile that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

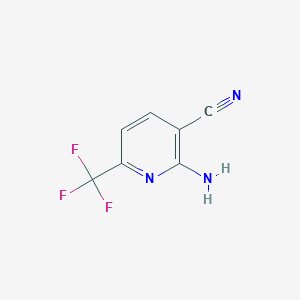

This compound features a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their pharmacokinetic properties. The chemical structure can be represented as follows:

- Chemical Formula : C₇H₄F₃N₃

- Molecular Weight : 201.13 g/mol

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties, particularly against HIV-1. A specific derivative was shown to inhibit RNase H function with an IC50 of 14 µM, indicating its potential as a dual inhibitor of HIV-1 reverse transcriptase (RT) functions. This compound blocks the polymerase function even in the presence of mutations associated with resistance to non-nucleoside inhibitors, showcasing its promising therapeutic profile against viral replication .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies assessed its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.016 mM against P. aeruginosa, highlighting their potential in overcoming antibiotic resistance .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological efficacy. The presence of the trifluoromethyl group significantly influences the binding affinity and potency of the compound against various targets, including TRPV1 receptors, which are implicated in pain signaling pathways. SAR studies have shown that modifications at specific positions on the pyridine ring can enhance antagonistic activity against TRPV1, making these compounds valuable for pain management therapies .

Study on Antiviral Effects

In a study focusing on the antiviral effects of derivatives based on this compound, researchers synthesized several analogs and evaluated their efficacy in cell-based assays. One notable compound demonstrated a selectivity index greater than 10 against HIV-1 replication, making it a lead candidate for further development as an antiviral agent .

Antimicrobial Efficacy Evaluation

Another study evaluated the antimicrobial activity of synthesized nicotinamides derived from nicotinic acid and their effectiveness against resistant strains. The results showed that certain derivatives exhibited significant antibacterial activity at low concentrations, suggesting their potential role in developing new antibiotics .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound Name | Target | IC50 (µM) | MIC (mM) | Notes |

|---|---|---|---|---|

| Compound 21 | HIV-1 RT | 14 | - | Dual inhibitor |

| NC3 | - | - | 0.016 | Effective against P. aeruginosa |

| NC5 | - | - | 0.03 | Effective against gram-positive bacteria |

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the notable applications of 2-amino-6-(trifluoromethyl)nicotinonitrile is its potential as an antiviral agent. Research has indicated that compounds derived from this scaffold can inhibit the replication of viruses such as HIV. The mechanism involves interaction with the HIV-1 reverse transcriptase, specifically targeting its ribonuclease H function, which is crucial for viral replication.

Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, various analogs were synthesized and tested against multiple human cancer cell lines, showing selective cytotoxic effects. The mechanism behind this activity includes the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.0 | Apoptosis Induction |

| Compound B | MCF-7 (Breast) | 3.2 | Signaling Pathway Inhibition |

| Compound C | HeLa (Cervical) | 4.8 | Cell Cycle Arrest |

Herbicidal Activity

This compound has been identified as a potent herbicide. Its effectiveness lies in its ability to inhibit weed growth when applied to soil prior to seed emergence. The compound acts by interfering with metabolic pathways critical for plant development .

Table 2: Herbicidal Efficacy

| Application Rate (lbs/acre) | Target Weeds | Efficacy (%) |

|---|---|---|

| 1 | Common Lambsquarters | 85 |

| 2 | Pigweed | 90 |

| 3 | Crabgrass | 75 |

Enzyme Inhibition Studies

The compound has also been utilized in biochemical research to study enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic pathways and developing inhibitors for therapeutic purposes .

Case Study: RNase H Inhibition

A series of studies focused on the inhibition of RNase H, an enzyme critical for RNA processing in cells, demonstrated that derivatives of this compound could effectively inhibit this enzyme, showcasing their potential as dual inhibitors in therapeutic applications against viral infections .

Synthesis and Chemical Properties

The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products suitable for research applications. Its trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an attractive candidate for drug development.

Table 3: Synthesis Overview

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nitration | Trifluoroacetic acid | Room Temperature |

| Amine Substitution | Ammonia gas | Elevated Temperature |

| Cyclization | Various cyclic precursors | Solvent-assisted |

Análisis De Reacciones Químicas

Nucleophilic Additions and Transformations at the Nitrile Group

The nitrile group (-C≡N) undergoes characteristic nucleophilic additions and reductions:

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, H₂SO₄, reflux | 2-Amino-6-(trifluoromethyl)nicotinic acid | Forms carboxylic acid via intermediate amide |

| Basic Hydrolysis | NaOH (aq), heat | Corresponding carboxylate salt | Requires strong alkaline conditions |

| Reduction to Amine | LiAlH₄ in dry ether | 2-Amino-6-(trifluoromethyl)nicotinamine | Yields primary amine; exothermic reaction |

| Catalytic Hydrogenation | H₂, Raney Ni/Pd, elevated pressure | Same as above | Preferred for industrial scalability |

Mechanistic Insight : Hydrolysis follows a two-step mechanism: initial protonation of the nitrile nitrogen in acidic conditions, followed by water attack. In basic media, hydroxide ion directly attacks the electrophilic carbon.

Substitution Reactions at the Amino Group

The primary amino group participates in electrophilic substitution and acylation:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | N-Acetyl derivative | Protects amino group during synthesis |

| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt intermediate | Enables coupling with phenols/amines |

| Sulfonation | H₂SO₄, SO₃ | Sulfonamide derivatives | Requires controlled temperature |

Biological Relevance : Acetylated derivatives show enhanced metabolic stability in drug candidates. Diazonium intermediates enable synthesis of azo dyes and bioconjugates.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs EAS to specific positions:

| Reaction Type | Reagents/Conditions | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Position 4 | 4-Nitro derivative |

| Halogenation | Cl₂/AlCl₃ (Lewis acid) | Position 5 | 5-Chloro derivative |

Electronic Effects : The amino group (meta-directing) and trifluoromethyl group (meta-directing) synergistically direct electrophiles to position 4 or 5. Reaction rates are slower compared to benzene due to the ring’s electron deficiency.

Cyclization and Heterocycle Formation

The nitrile and amino groups enable cyclization reactions:

Example : Treatment with thiourea under basic conditions forms thiazole-fused pyridines, leveraging the nitrile’s reactivity .

Stability and Compatibility Considerations

-

Thermal Stability : Decomposes above 250°C, releasing toxic fumes (CN⁻, F⁻) .

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts with strong nucleophiles (e.g., Grignard reagents).

-

pH Sensitivity : Nitrile group resists hydrolysis at neutral pH but reacts vigorously under strongly acidic/basic conditions.

Propiedades

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4(3-11)6(12)13-5/h1-2H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPSSYSUIOLNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652854 | |

| Record name | 2-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026039-34-8 | |

| Record name | 2-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.